methyl 6-formyl-1H-indole-2-carboxylate
Overview
Description
Methyl 6-formyl-1H-indole-2-carboxylate, also known as MFIC, is an organic compound that belongs to the indole family. It is a derivative of indole, a heterocyclic compound that is important in many biological processes .
Molecular Structure Analysis
The molecular formula of this compound is C11H9NO3 . The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including this compound, are involved in a variety of chemical reactions. They can act as reactants for the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, and inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
This compound appears as white to pale cream to cream to yellow to orange to brown crystals or powder . It has a molecular weight of 203.19 g/mol.Scientific Research Applications
Methyl 6-formyl-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and function of proteins and enzymes. It has also been used as a tool to study the mechanism of action of drugs and to develop new drugs. This compound has also been used in organic synthesis, as it can be used to produce a variety of compounds. Additionally, this compound has been used in biochemistry, as it can be used to study the biochemical and physiological effects of drugs.
Mechanism of Action
Target of Action
Methyl 6-formyl-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the biological context and the specific derivative of the indole compound .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes in the function of these targets . For example, some indole derivatives have been shown to inhibit the production of certain proteins or enzymes, thereby affecting the biological processes that these proteins or enzymes are involved in .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, a protein that plays a key role in the pathogenesis of Alzheimer’s disease . Other indole derivatives have been found to inhibit ion exchange, melatonin synthesis, and aziridine production .
Pharmacokinetics
It has been noted that some indole derivatives are able to cross the blood-brain barrier, which suggests that they may have good bioavailability in the brain .
Result of Action
The result of the action of this compound can vary depending on the specific biological context. Given its potential inhibitory effects on various proteins and enzymes, it may have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Advantages and Limitations for Lab Experiments
Methyl 6-formyl-1H-indole-2-carboxylate has several advantages and limitations for use in lab experiments. One of the advantages of this compound is that it is a relatively stable compound, which makes it easy to store and use. Additionally, this compound can be synthesized in a variety of ways, which makes it useful for a variety of applications. However, this compound is a relatively expensive compound, which can limit its use in some experiments. Additionally, this compound can be toxic in high concentrations, which can limit its use in some experiments.
Future Directions
Methyl 6-formyl-1H-indole-2-carboxylate has a variety of potential future directions. One potential future direction is the development of new drugs based on this compound. Additionally, this compound could be used to study the biochemical and physiological effects of drugs, as well as to develop new drugs. This compound could also be used to study the structure and function of proteins and enzymes, as well as to study the mechanism of action of drugs. Additionally, this compound could be used in organic synthesis to produce a variety of compounds. Finally, this compound could be used to study the biochemical and physiological effects of drugs on the body.
Synthesis Methods
Methyl 6-formyl-1H-indole-2-carboxylate can be synthesized in a variety of ways, including arylation, alkylation, and condensation reactions. The most common method is an arylation reaction, in which this compound is produced from an aromatic compound and an aryl halide. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and an aryl halide, such as benzyl bromide or benzyl chloride. The arylation reaction produces a high yield of this compound. Other methods of synthesis include alkylation, in which this compound is produced from an alkyl halide and an aromatic compound, and condensation reactions, in which this compound is produced from two aromatic compounds.
Safety and Hazards
properties
IUPAC Name |
methyl 6-formyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-5-8-3-2-7(6-13)4-9(8)12-10/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOYUDCWORENC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279324 | |
Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104291-82-9 | |
Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104291-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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